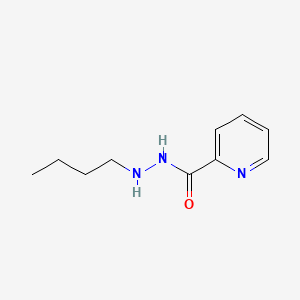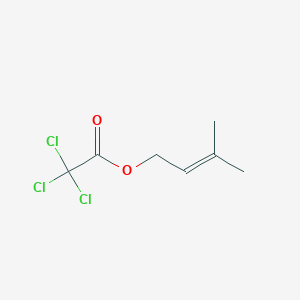
Trichloroacetic acid, 3-methylbut-2-enyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloroacetic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₇H₉Cl₃O₂ It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloroacetic acid, 3-methylbut-2-enyl ester can be synthesized through the esterification of trichloroacetic acid with 3-methylbut-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of acetic acid in the presence of a suitable catalyst, such as red phosphorus.
Análisis De Reacciones Químicas
Types of Reactions: Trichloroacetic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products:
Oxidation: Trichloroacetic acid and other carboxylic acids.
Reduction: 3-methylbut-2-en-1-ol and trichloroacetic acid.
Substitution: Various substituted trichloroacetic acid derivatives.
Aplicaciones Científicas De Investigación
Trichloroacetic acid, 3-methylbut-2-enyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to precipitate macromolecules such as proteins and nucleic acids.
Industry: The ester is used in the manufacture of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of trichloroacetic acid, 3-methylbut-2-enyl ester involves its interaction with cellular components. The compound can induce protein denaturation and precipitation, making it useful in biochemical applications. It also acts as a strong acid, leading to the hydrolysis of ester bonds and the release of trichloroacetic acid, which exerts its effects on cellular structures .
Comparación Con Compuestos Similares
- Chloroacetic acid
- Dichloroacetic acid
- Trifluoroacetic acid
- Tribromoacetic acid
Comparison: Trichloroacetic acid, 3-methylbut-2-enyl ester is unique due to the presence of both trichloroacetic acid and 3-methylbut-2-enyl moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to chloroacetic acid and dichloroacetic acid, trichloroacetic acid derivatives exhibit stronger acidity and greater stability .
Propiedades
Número CAS |
96546-89-3 |
|---|---|
Fórmula molecular |
C7H9Cl3O2 |
Peso molecular |
231.5 g/mol |
Nombre IUPAC |
3-methylbut-2-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H9Cl3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3 |
Clave InChI |
NYRNTCPRCWEVKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC(=O)C(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



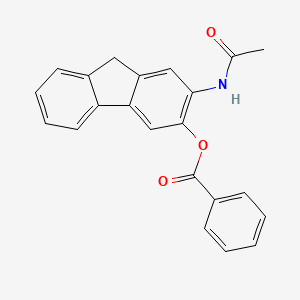
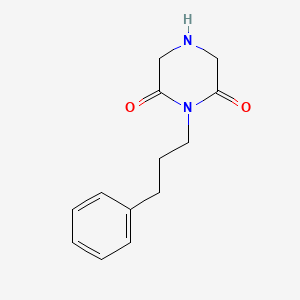
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

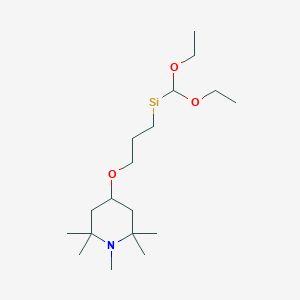
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
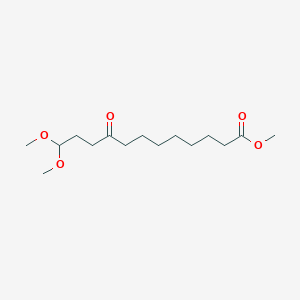
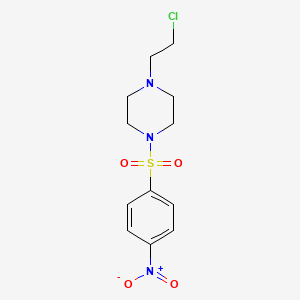
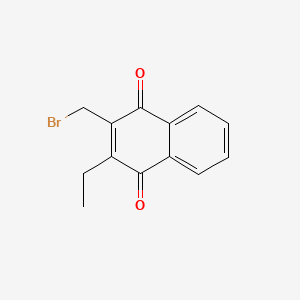
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
